Methyl trithion

Description

Historical Context of Organophosphorus Acaricides and Insecticides Research

The mid-20th century witnessed a significant rise in the development and application of organophosphorus compounds for pest control, spurred by the discovery of their potent biological activities. This period of chemical innovation was largely a response to the agricultural need for effective pesticides. Organophosphates proved to be highly efficient against a wide array of pests and were introduced as viable alternatives to the more environmentally persistent organochlorine insecticides, whose usage was being increasingly restricted due to ecological concerns.

Within this scientific landscape, Methyl trithion was developed as a non-systemic acaricide and insecticide. It found considerable use in the agricultural sector, with one of its primary applications being the protection of cotton crops from pests like the boll weevil. nih.gov Research during this era was predominantly concentrated on evaluating the efficacy of these compounds for pest control and determining their compatibility with other existing pesticides. nih.gov The synthesis of this compound is achieved through the chemical reaction of p-chloromethylchlorophenyl sulfide (B99878) with sodium dimethyl phosphorodithioate (B1214789). nih.gov

Evolution of Research Perspectives on this compound and Related Compounds

The scientific understanding of organophosphorus compounds, this compound included, has undergone a significant evolution. Initially, research efforts were heavily focused on their synthesis, the development of various formulations, and their practical application in agriculture for pest management. This compound, for instance, was available in formulations such as emulsifiable concentrates and dusts with varying concentrations of the active ingredient. nih.gov

With the advent of more sophisticated analytical technologies, the scope of research broadened to encompass the detection and quantification of these compounds and their residues in different environmental compartments. The development and refinement of analytical methods, most notably gas-liquid chromatography, were instrumental in enabling detailed studies of pesticide residues in the environment. nih.gov This advancement in analytical capability was a critical step that allowed for a more profound understanding of the environmental fate and toxicology of organophosphates.

Contemporary Significance in Chemical Sciences and Environmental Studies

Today, the importance of this compound within the chemical and environmental sciences is multifaceted. Although its application as a pesticide has significantly diminished, and there has been no reported commercial production in the United States since 1973, the compound continues to be relevant in several areas of scientific research. nih.gov

From a chemical science perspective, this compound and similar organophosphorus structures remain valuable in the study of enzyme inhibition and protein-protein interactions. The specific way these molecules interact with biological systems makes them useful chemical probes for investigating various cellular and biochemical processes.

In the realm of environmental science, the historical use of organophosphates necessitates a continued focus on their long-term environmental fate and potential for remediation. Studies on the biodegradation of compounds like this compound are crucial for developing effective bioremediation strategies for sites contaminated with these types of pesticides. Research on its close homolog, carbophenothion (B1668428), has indicated that such compounds are typically metabolized and excreted rapidly in mammals, with the resulting metabolites being significantly less toxic. This suggests a metabolic pathway that leads to detoxification rather than bioactivation. wikipedia.org

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

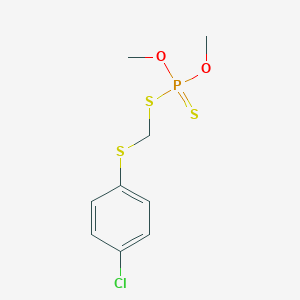

| Molecular Formula | C9H12ClO2PS3 | nist.gov |

| Molecular Weight | 314.812 g/mol | nist.gov |

| Appearance | Light yellow to amber liquid or solid | nih.gov |

| Odor | Stench | nih.gov |

| IUPAC Name | (4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | nih.gov |

Synonyms for this compound

| Synonym | Source |

|---|---|

| Carbophenothion-methyl | nih.gov |

| Methyl Carbophenothion | nih.gov |

| Trithion-methyl | nist.gov |

| Stauffer R-1492 | nih.gov |

| ENT 25,599 | nist.gov |

Properties

IUPAC Name |

(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCCVXVYGFBXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO2PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040275 | |

| Record name | Methyl trithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline] | |

| Record name | Methyl trithion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C | |

| Record name | METHYL TRITHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000267 [mmHg] | |

| Record name | Methyl trithion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIGHT YELLOW TO AMBER LIQ, Liquid or powder | |

CAS No. |

953-17-3 | |

| Record name | Methyl trithion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRITHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl trithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL TRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08H286BAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL TRITHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Synthetic Methodologies for Methyl Trithion

Established Synthetic Pathways for Methyl Trithion

Established methods for synthesizing this compound primarily involve phosphorus and sulfur chemistry. smolecule.com

Patent-Based Synthetic Approaches (e.g., US Patent 2,793,224)

One notable established synthetic route for this compound is described in patents such as US Patent 2,793,224. smolecule.com While the specific details of the process in this patent are not fully elaborated in the search results, patent literature commonly details reaction conditions, reagents, and potential variations for chemical synthesis on an industrial scale.

Emerging Synthetic Routes and Innovations

Research into synthetic methodologies is ongoing, aiming for improved efficiency, selectivity, and reduced environmental impact. While specific emerging routes solely for this compound were not detailed in the search results, broader trends in organophosphorus and sulfur chemistry synthesis, as well as green chemistry principles, suggest potential areas for innovation. Emerging techniques in organic synthesis often focus on minimizing waste, using less toxic solvents, and reducing the number of synthetic steps. raijmr.comresearchgate.net New catalytic systems and reaction conditions are continuously being explored to achieve these goals in the synthesis of various chemical compounds, including organophosphorus derivatives. raijmr.commdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves structural modifications to the parent compound. This can be done to explore changes in chemical properties or for specific research applications.

Structural Modifications and their Synthetic Feasibility

Structural modifications to this compound could involve altering the alkyl groups attached to the oxygen atoms of the phosphorodithioate (B1214789), modifying the chlorophenyl ring, or changing the sulfur linkages. The feasibility of these modifications depends on the availability of suitable synthetic reactions and starting materials. For example, synthesizing analogues with different alkyl chains on the phosphorodithioate could involve using different alcohols in the phosphorodithioate formation step. Modifications to the aromatic ring might require functionalization reactions like halogenation or substitution on the chlorophenyl group or starting with a differently substituted thiophenol derivative. The synthesis of thiol derivatives and other sulfur-containing compounds often involves specific coupling reactions and protection/deprotection strategies. mdpi.comnih.gov

Targeted Synthesis for Specific Research Applications

Targeted synthesis of this compound derivatives is often driven by the need for compounds with specific chemical behaviors for various research applications. nih.gov For instance, researchers might synthesize analogues to study the impact of structural changes on reactivity, stability, or interaction with other molecules in a controlled laboratory setting. nih.govnih.gov The design and synthesis of such targeted compounds require a deep understanding of structure-activity relationships and the application of appropriate synthetic strategies to selectively introduce desired functional groups or structural motifs. nih.govlibretexts.org

By-product Formation and Purity Assessment in this compound Synthesis

Chemical synthesis reactions rarely yield a single product with 100% purity. By-products can form through competing reactions, incomplete conversions, or degradation of the product. unl.edu this compound, being a sulfur-containing compound, is noted as being relatively unstable and can decompose under certain conditions, potentially releasing sulfur dioxide and other byproducts. cymitquimica.com

Purity assessment is a critical step in the synthesis of this compound to ensure the quality and consistency of the synthesized material. Analytical techniques are employed to identify and quantify the main product and any impurities or by-products present. Common methods for purity assessment in organic synthesis include chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnist.gov These techniques allow for the separation, identification, and quantification of different components in the reaction mixture, providing data on the purity of the synthesized this compound. researchgate.netnist.gov The presence and levels of specific by-products can provide insights into the efficiency and selectivity of the synthetic route used.

Environmental Dynamics and Biogeochemical Cycling of Methyl Trithion

Environmental Distribution and Partitioning Behavior of Methyl Trithion

The distribution and partitioning of this compound in the environment are influenced by its physicochemical properties, such as its lipophilicity. The predicted XLogP for this compound is 4.8 uni.lu, indicating a relatively high lipophilicity. This property suggests a tendency to partition into organic matter-rich compartments like soil and sediment, and potentially accumulate in organisms.

Soil Adsorption, Mobility, and Leaching Characteristics

The interaction of this compound with soil is a primary factor determining its mobility and potential for leaching into groundwater. While specific detailed studies on this compound's soil adsorption are limited, the behavior of similar organophosphate pesticides provides some context. The lipophilicity of this compound (XLogP 4.8) suggests it would likely adsorb to soil particles, particularly those with higher organic matter content.

Some assessments have indicated a Groundwater Ubiquity Score (GUS) for "methyl-trithion" ranging from 3.7 to 6.9 257.cz. GUS values in this range typically suggest moderate to high mobility and a potential for leaching from soils 257.cz. However, it is important to note the potential variability in GUS values and the need for specific studies on this compound to confirm this mobility. The extent of adsorption can influence the fraction of the compound available in the soil solution for transport or degradation.

Aquatic System Distribution and Transport (Surface Water, Sediment)

This compound can enter aquatic systems through various routes, including runoff from treated areas and atmospheric deposition. Once in water, its distribution is influenced by its solubility and affinity for particulate matter. Carbophenothion (B1668428), the ethyl homolog, is described as insoluble in water wikipedia.org. Given the structural similarity, this compound is also expected to have low aqueous solubility, which would favor its partitioning from the water column onto suspended solids and bottom sediments.

Atmospheric Transport and Deposition Dynamics

This compound has been detected in air samples, although sometimes below the limit of detection noaa.govusgs.gov. This suggests that atmospheric transport is a possible pathway for its distribution. Pesticides can enter the atmosphere through volatilization from soil and plant surfaces after application, as well as through wind erosion of contaminated particles researchgate.net.

Once in the atmosphere, this compound can be transported over varying distances depending on meteorological conditions researchgate.netucar.edu. Deposition back to terrestrial and aquatic surfaces occurs through both wet deposition (in rain or snow) and dry deposition (of particles or gases) researchgate.netresearchgate.netnih.gov. The atmospheric half-life due to reactions with species like hydroxyl radicals influences the potential for long-range transport wikipedia.org.

Bioconcentration and Bioaccumulation Potential in Environmental Matrices

The lipophilic nature of this compound (XLogP 4.8) suggests a potential for bioconcentration and bioaccumulation in organisms. Bioconcentration is the uptake of a substance directly from the surrounding environment (e.g., water) into an organism's tissues, while bioaccumulation includes uptake from both the environment and the diet mit.eduwikipedia.org.

Environmental Transformation Pathways of this compound

The transformation of this compound in the environment leads to its degradation into other compounds. These transformation processes can be abiotic or biotic.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as hydrolysis, photolysis, and reactions with other chemical species in the environment. For organophosphate compounds like this compound, hydrolysis is a common abiotic transformation pathway, particularly in aquatic systems, and its rate can be influenced by pH cdc.govnih.gov.

Photolysis, the degradation induced by sunlight, can also contribute to the abiotic transformation of pesticides, especially in surface waters and on soil or plant surfaces exposed to sunlight cdc.govnih.govunibas.itunina.it. In the atmosphere, reactions with photochemically produced species like hydroxyl radicals can lead to degradation wikipedia.orgucar.edu. Carbophenothion is reported to be degraded in the atmosphere by reaction with hydroxyl radicals with an estimated half-life of about two hours wikipedia.org. This suggests a similar abiotic degradation pathway may be relevant for this compound in the atmosphere.

While these general abiotic pathways are relevant to organophosphates, specific quantitative data on the rates and products of abiotic degradation for this compound in different environmental compartments are not extensively available in the provided information.

Hydrolysis Kinetics and Influencing Environmental Factors (e.g., pH, Temperature)

Hydrolysis is a primary degradation pathway for many organophosphorus pesticides in aquatic environments. The rate of hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. Studies on similar organophosphorus compounds like methyl parathion (B1678463) indicate that hydrolysis follows pseudo-first-order kinetics and is strongly dependent on both pH and temperature. nih.gov Alkaline conditions generally favor faster hydrolysis rates compared to neutral or acidic conditions. nih.govcdc.gov For methyl parathion, increasing the pH from 4 to 9 at elevated temperatures (75-95°C) significantly accelerated the degradation rate. nih.gov At 95°C, the conversion reached 93.5% at pH 9 after 90 minutes, compared to lower conversions at pH 7 and 4. nih.gov Similarly, the hydrolysis half-life of methyl parathion in fresh water at 25°C was significantly shorter at pH 8 compared to pH values below 8. cdc.gov Higher temperatures also lead to faster hydrolysis rates. researchgate.net An increase of 10°C can result in an almost 1.5 times increase in the hydrolysis rate of methyl parathion. researchgate.net

Photolysis and Photo-transformation Products in Aqueous and Atmospheric Phases

Photolysis, the degradation induced by light, can also contribute to the transformation of this compound in the environment, particularly in the aqueous and atmospheric phases. For methyl parathion, the environmental half-life due to photolysis in the top layer of water is estimated to be about 9 days under specific conditions (40 degrees latitude, no cloud cover). fao.org Photolysis in natural water systems can occur relatively rapidly, with half-lives of a few days observed in groundwater and river water in some studies. cdc.gov The primary photoproduct identified for methyl parathion is p-nitrophenol, although methyl paraoxon (B1678428) has also been detected as a phototransformation product in water. cdc.govfao.orgnih.gov Studies on similar organophosphorus pesticides indicate that photolysis can occur more efficiently in ice than in aqueous solutions, with the formation of corresponding oxons and nitrophenols as major phototransformation products. nih.gov In the atmosphere, organophosphorus compounds like carbophenothion (structurally related to this compound) can be degraded by reactions with photochemically produced hydroxyl radicals, with estimated half-lives in the order of a few hours. wikipedia.org

Isomerization Pathways

Isomerization, particularly the conversion of the thion (P=S) form to the more toxic oxon (P=O) form, is a known transformation pathway for organophosphorus pesticides. While specific data on the isomerization pathways of this compound were not extensively found in the search results, the isomerization of the P=S to P=O bond is a critical bioactivation step for many phosphorothioate (B77711) insecticides, often mediated by enzymes like cytochrome P450. neptjournal.comresearchgate.net Heating methyl parathion at elevated temperatures can lead to isomerization to S-methyl-parathion-methyl. fao.org

Biotic Degradation Mechanisms

Microorganisms play a crucial role in the biodegradation of this compound in various environmental matrices.

Microbial Biodegradation in Soil Matrices

Microbial degradation is considered a major factor determining the fate of organophosphorus insecticides in soil. austinpublishinggroup.com Numerous microorganisms isolated from soil are capable of degrading methyl parathion. austinpublishinggroup.comijcmas.com This biodegradation can occur through hydrolysis and further metabolism of the breakdown products. ijcmas.com Some bacteria can utilize methyl parathion as a sole carbon and phosphorus source, hydrolyzing it to p-nitrophenol, which can be further degraded. ijcmas.comnih.gov Studies have shown that microbial consortia in soil can effectively degrade methyl parathion, reducing its toxicity. austinpublishinggroup.com The rate of biotransformation can be stimulated by an increase in cell biomass. ijcmas.com Pot studies have demonstrated significant degradation of methyl parathion in soil inoculated with specific bacterial strains. updatepublishing.com

Microbial Biodegradation in Aquatic Ecosystems (e.g., Aufwuchs Communities)

This compound can also undergo microbial degradation in aquatic environments. Methyl parathion is rapidly degraded in natural water systems, with the degradation occurring much faster under alkaline conditions. cdc.gov While specific studies on this compound degradation by aufwuchs communities were not detailed, microbial degradation in water and sediment is a known process for organophosphorus pesticides. cdc.govnih.gov Bacteria capable of utilizing various organophosphorus insecticides, including "Trithion" (referring to carbophenothion, the ethyl analog of this compound), as sole phosphorus sources have been isolated from sewage and soil. nih.gov These bacteria can cause extensive destruction of the organophosphates. nih.gov

Enzyme-Mediated Biotransformations (e.g., Oxidative Metabolism)

Enzyme-mediated biotransformations are critical in the metabolism and detoxification of organophosphorus compounds. Oxidative metabolism, often catalyzed by enzymes like cytochrome P450 monooxygenases, is a key pathway. neptjournal.comresearchgate.netijpcbs.com This process can lead to the bioactivation of phosphorothioates (P=S) to their more toxic oxon (P=O) analogs through oxidative desulfuration. neptjournal.comresearchgate.net Additionally, enzymes like esterases (e.g., carboxylesterase, paraoxonase) can hydrolyze organophosphorus esters, leading to detoxification. neptjournal.comresearchgate.netijhsr.org Glutathione (B108866) S-transferases (GSTs) are also involved in the biotransformation of organophosphorus compounds, including methyl parathion, through O-dealkylation. nih.gov Studies have shown that certain human GSTs exhibit significant O-dealkylation activity towards methyl parathion. nih.gov For carbophenothion, thioether oxidation to the sulphoxide and sulphone, followed by phosphorothionate oxidation to the oxygen analogue sulphone, is a principal route of metabolism. inchem.org

Ring Cleavage Mechanisms in Microbial Degradation

Microbial degradation is a significant pathway for the transformation of many organic pollutants in the environment, including organophosphate pesticides. This process is mediated by a diverse range of microorganisms possessing enzymes capable of breaking down complex chemical structures. For compounds containing aromatic rings, such as the chlorophenyl group present in this compound, ring cleavage is a crucial step in complete mineralization.

While specific enzymatic pathways and ring cleavage mechanisms for this compound are not extensively detailed in the provided search results, studies on the microbial degradation of related aromatic compounds and organophosphates offer relevant insights. Microbial degradation of aromatic hydrocarbons, for instance, often involves dioxygenase enzymes that catalyze the insertion of oxygen atoms into the aromatic ring, leading to the formation of dihydroxylated intermediates like catechol. mdpi.comgoettingen-research-online.de These intermediates are then typically subject to ring cleavage via either ortho- or meta-pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. goettingen-research-online.de These ring cleavage reactions open the cyclic structure, yielding linear aliphatic molecules that can be further metabolized through central metabolic pathways such as the Krebs cycle. mdpi.com

In the context of organophosphate degradation, microbial enzymes like phosphotriesterases can hydrolyze ester bonds, often representing an initial step in breaking down the parent compound. redalyc.org While hydrolysis can lead to the release of phenolic or other aromatic moieties, the subsequent degradation of these released aromatic rings would likely proceed via ring cleavage mechanisms similar to those observed for other aromatic compounds. For example, the degradation of Methyl parathion, a related organophosphate, can produce 4-nitrophenol, which is then subject to further microbial transformation. frontiersin.org The degradation of the nitrophenol moiety would involve mechanisms to cleave the aromatic ring.

Although direct evidence detailing the specific microbial species and enzymatic steps involved in the ring cleavage of the chlorophenyl ring of this compound is not available in the consulted literature, it is plausible that similar microbial strategies involving dioxygenases and subsequent ring cleavage pathways are involved in the complete biodegradation of this part of the molecule in environments where suitable microbial communities are present.

Environmental Persistence Modeling and Prediction for this compound

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environmental compartment (e.g., soil, water, air) before being degraded or transported elsewhere. Predicting environmental persistence is crucial for assessing the potential environmental impact of a substance. Modeling approaches are often employed to estimate the fate and transport of pesticides and other chemicals in various environmental media.

Environmental fate models, such as PRZM-3, are designed to simulate the transport and transformation of pesticides in soil and water systems, taking into account processes like degradation, volatilization, and leaching. epa.gov These models often utilize parameters such as hydrolysis rates, photolysis rates, and microbial degradation rates, along with soil properties and climatic conditions, to predict environmental concentrations and persistence. epa.gov

For this compound, specific detailed environmental persistence modeling results are noted as being limited usu.edu. However, its environmental behavior can be broadly understood based on its chemical properties and comparisons to related compounds. Properties like the octanol-water partition coefficient (Log P) are used as predictors of a chemical's partitioning behavior between organic matter and water, which influences its mobility and potential for bioaccumulation and persistence. ru.nlepa.gov this compound has been assigned a Log P value ru.nl, suggesting its inclusion in some environmental partitioning and fate considerations.

The limited availability of specific persistence data and modeling results for this compound highlights the need for further research to accurately predict its long-term behavior and potential persistence in different environmental compartments.

Biochemical Interactions and Molecular Mode of Action of Methyl Trithion

Enzyme Inhibition Mechanisms of Methyl Trithion

This compound exerts its biochemical effects primarily through the inhibition of enzymes, most notably acetylcholinesterase.

Acetylcholinesterase Inhibition: Molecular Basis and Irreversibility

Acetylcholinesterase (AChE) is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, a crucial step in terminating synaptic signal transmission nih.govpeerj.com. This compound, like other organophosphates, inhibits AChE by phosphorylating the hydroxyl group of a specific serine residue located in the enzyme's active site mdpi.comresearchgate.net. This phosphorylation forms a stable covalent bond with the enzyme, effectively inactivating it researchgate.netwikiwand.comwikipedia.org. The irreversible nature of this inhibition means that the enzyme's activity can only be restored through the synthesis of new enzyme molecules bioninja.com.au. This irreversible binding prevents AChE from breaking down acetylcholine, leading to an accumulation of ACh in the synaptic cleft and continuous stimulation of cholinergic receptors researchgate.netwikiwand.com.

The active center of cholinesterases features two important sites: the anionic site and the esteratic site wikiwand.comwikipedia.org. Acetylcholine first binds to the anionic site, allowing its acetyl group to bind to the esteratic site wikiwand.com. The esteratic site contains key amino acid residues, including glutamate, histidine, and serine, which mediate the hydrolysis of acetylcholine wikiwand.com. Organophosphates modify the serine residue in the esteratic site, preventing the binding of the acetyl group of acetylcholine and thus inhibiting its cleavage wikiwand.com.

Characteristics of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Allosteric)

Enzyme inhibition can be classified into different types based on the inhibitor's interaction with the enzyme and substrate. These include competitive, non-competitive, and uncompetitive inhibition numberanalytics.combyjus.com.

Competitive Inhibition: In competitive inhibition, the inhibitor competes with the substrate for binding to the enzyme's active site numberanalytics.combyjus.com. This typically occurs when the inhibitor has a structural similarity to the substrate byjus.com. Increasing the substrate concentration can overcome competitive inhibition by outcompeting the inhibitor for the active site numberanalytics.combyjus.com.

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site numberanalytics.combyjus.com. This binding alters the shape of the enzyme, affecting its ability to bind the substrate or catalyze the reaction numberanalytics.combyjus.com. Increasing substrate concentration does not reverse non-competitive inhibition because the inhibitor does not compete for the active site numberanalytics.combyjus.com.

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex numberanalytics.combyjus.com. This binding reduces the activity of the enzyme-substrate complex numberanalytics.com. Uncompetitive inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) numberanalytics.com.

While the primary mechanism of AChE inhibition by organophosphates like this compound involves covalent modification of the active site serine, which is often described as irreversible rather than fitting neatly into the reversible categories of competitive, non-competitive, or uncompetitive inhibition byjus.comlibretexts.org, the initial binding steps might involve interactions that precede the irreversible phosphorylation. However, the defining characteristic of organophosphate inhibition of AChE is the formation of a stable, phosphorylated enzyme, leading to irreversible inactivation wikiwand.comwikipedia.org.

Mechanism-Based Enzyme Inactivation (Suicide Inhibition) Implications

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a type of irreversible inhibition where the inhibitor is relatively unreactive until it binds to the enzyme's active site wikipedia.orgsigmaaldrich.com. The enzyme then catalyzes a step that converts the inhibitor into a highly reactive species that forms a stable, irreversible complex with the enzyme, often through a covalent bond wikipedia.orgsigmaaldrich.com. Organophosphates, including nerve agents and related pesticides like parathion (B1678463), are considered suicide inhibitors of acetylcholinesterase wikipedia.org. They bind to the active site and are modified by the enzyme (specifically, the serine hydroxyl group) to produce a phosphorylated enzyme that is irreversibly inactivated wikiwand.comwikipedia.orgwikipedia.org. This process utilizes the enzyme's catalytic mechanism to effect its own inhibition sigmaaldrich.com.

Cellular and Subcellular Targets of this compound Activity

The primary cellular and subcellular target of this compound's activity is the acetylcholinesterase enzyme located in the nervous system, specifically at cholinergic synapses nih.govresearchgate.net. These synapses are found at neuromuscular junctions, in autonomic ganglia, and within the central nervous system wikiwand.comwikipedia.org. By inhibiting AChE at these locations, this compound disrupts the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft researchgate.netwikiwand.com. This excess acetylcholine continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors, causing overstimulation of cholinergic pathways researchgate.net.

While AChE is the main target for acute toxicity, some research suggests that organophosphates may also interact with other targets. For instance, some OPs can inhibit other carboxylesterase enzymes and lysophospholipases, or alter serotonin (B10506) levels bmj.com. Additionally, some OPs and their oxon metabolites can directly interact with cholinergic receptors and modulate receptor expression levels mdpi.com. Biotransformation of organophosphates primarily occurs in the liver, but enzymes involved in this process are also found in extrahepatic tissues such as the intestine, kidney, lung, and skin nih.govlibretexts.org.

Comparative Analysis of this compound's Biochemical Action with Structurally Related Organophosphates

This compound shares the core mechanism of action with other organophosphate pesticides: the irreversible inhibition of acetylcholinesterase through phosphorylation of the active site serine residue researchgate.netwikiwand.com. However, differences in chemical structure among organophosphates can influence their potency, selectivity for different cholinesterases (e.g., acetylcholinesterase vs. butyrylcholinesterase), rates of bioactivation (conversion of phosphorothionate P=S to the more toxic oxon P=O form), and rates of metabolism and detoxification ashlandmass.comnih.gov.

Comparisons with other OPs, such as methyl parathion, highlight similarities in their ability to inhibit AChE and undergo metabolic biotransformation researchgate.netnih.gov. However, the specific metabolic pathways and the relative importance of different detoxification routes can differ nih.gov. The "aging" process, which further stabilizes the phosphorylated enzyme-organophosphate complex and makes oxime-based reactivation impossible, also varies among organophosphates depending on the lability of the leaving group wikipedia.org.

Metabolic Pathways and Biotransformation of this compound within Biological Systems

Biotransformation is the process by which chemical substances are altered within the body, primarily to facilitate their excretion nih.govlibretexts.org. This process typically involves two phases: Phase I and Phase II reactions nih.govlibretexts.org.

For organothiophosphates like this compound, Phase I metabolism often involves oxidative desulfuration, converting the P=S bond to a P=O bond, resulting in the formation of the more toxic oxon metabolite mdpi.comashlandmass.com. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly in the liver mdpi.comnih.gov. This compound's bioactivation involves desulfuration and thioether oxidation nih.gov.

Following Phase I metabolism, or sometimes directly, the parent compound or its metabolites can undergo Phase II reactions nih.gov. These typically involve conjugation with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione (B108866) nih.govlibretexts.org. These conjugation reactions generally increase the water solubility of the compounds, making them easier to excrete, primarily in urine nih.govnih.gov. Cleavage of the organophosphorus ester group is also a primary detoxification pathway for organophosphates nih.gov.

Studies on the metabolism of Trithion (carbophenothion), a related compound, in rats showed that conversion to potent acetylcholinesterase inhibitors resulted from desulfuration and thioether oxidation nih.gov. The compounds and their metabolites were found to be rapidly excreted, primarily in urine, with no significant bioaccumulation in tissues nih.gov. While specific detailed pathways for this compound might vary slightly, the general principles of bioactivation via oxidative desulfuration and detoxification via ester cleavage and conjugation are characteristic of organothiophosphate metabolism.

Insecticide Resistance to Methyl Trithion and Resistance Management Strategies

Mechanisms of Insecticide Resistance to Methyl Trithion

Resistance to organophosphate insecticides like this compound can arise through several mechanisms, which often occur in combination within a resistant population irac-online.orgnih.gov. These mechanisms can be broadly categorized as target-site insensitivity, metabolic detoxification, and behavioral resistance researchgate.netnih.govirac-online.orgcroplife.org.au.

Target-Site Insensitivity Mechanisms

Organophosphate insecticides primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. Target-site insensitivity mechanisms involve alterations to this enzyme or other components of the nervous system that reduce the binding affinity or inhibitory effect of the insecticide researchgate.netirac-online.orgcroplife.org.aupjoes.com. Mutations in the gene encoding AChE can lead to a modified enzyme structure that is less susceptible to inhibition by organophosphates, thereby conferring resistance pjoes.com. While specific data on target-site mutations conferring resistance to this compound are not extensively detailed in the provided sources, this is a well-established mechanism for resistance to organophosphates in general croplife.org.aupjoes.com.

Metabolic Detoxification Mechanisms (e.g., Overexpression of P450s, Esterases)

Metabolic resistance is a prevalent mechanism where insects rapidly break down or sequester the insecticide before it can reach its target site researchgate.netnih.govirac-online.org. This is often mediated by the increased activity or overexpression of specific enzyme families, including cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) researchgate.netnih.govpjoes.comresearchgate.netfrontiersin.orgbiorxiv.orgnih.govmdpi.com.

P450 Monooxygenases: These enzymes play a significant role in the phase I metabolism of xenobiotics, including insecticides, by catalyzing oxidative reactions biorxiv.orgmdpi.com. Overexpression of certain P450 genes can lead to enhanced detoxification of organophosphates researchgate.netnih.govnih.gov.

Esterases: Esterases are enzymes that can hydrolyze the ester bonds present in many organophosphate insecticides, rendering them less toxic researchgate.net. Increased esterase activity or overexpression of esterase genes is a common mechanism of resistance to organophosphates nih.govpjoes.comresearchgate.netnih.gov.

While the provided search results discuss these metabolic mechanisms in the context of organophosphate resistance generally researchgate.netnih.govpjoes.comresearchgate.netfrontiersin.orgbiorxiv.orgnih.govmdpi.com, specific detailed studies quantifying the contribution of particular P450 or esterase enzymes to this compound resistance in specific pest species are not available within the search results. However, based on the known metabolic fate of organophosphates, these enzyme systems are highly likely to be involved in the detoxification of this compound in resistant insects.

Cross-Resistance Patterns Involving this compound

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, even if not directly exposed to them researchgate.netcroplife.org.au. This phenomenon can occur between compounds within the same chemical class or, in some cases, between insecticides from different chemical classes irac-online.orgresearchgate.netcroplife.org.au.

Cross-Resistance to Other Organophosphate Compounds

Due to their shared mode of action (AChE inhibition) and similar metabolic detoxification pathways, resistance to one organophosphate insecticide frequently confers cross-resistance to other organophosphates researchgate.netcroplife.org.au. If a pest population develops resistance to this compound through target-site modification of AChE or through enhanced metabolic detoxification by enzymes like P450s or esterases, it is likely to exhibit reduced susceptibility to other organophosphates as well croplife.org.aunih.govnih.gov.

Studies have noted that resistance to organophosphorus insecticides can develop generally within a pest population, leading to reduced effectiveness of multiple compounds in this class who.int. For instance, resistance to methyl parathion (B1678463) has been shown to lead to cross-resistance to other organophosphates like chlorpyrifos, fenitrothion, and parathion in Culex tarsalis larvae nih.gov. While direct, comprehensive data on the specific cross-resistance profile of this compound against a wide range of other organophosphates is not provided, it is expected to follow the general patterns observed within this insecticide class.

Cross-Resistance to Insecticides from Different Chemical Classes

Cross-resistance can also occur between insecticides from different chemical classes, although this is less common than cross-resistance within the same class researchgate.netcroplife.org.au. This can happen if a resistance mechanism, such as broad-spectrum metabolic detoxification (e.g., by certain P450s or esterases), can process compounds with different chemical structures and modes of action researchgate.netfrontiersin.orgresearchgate.net.

Some studies suggest that resistance mechanisms like enhanced esterase activity or P450 overexpression can confer cross-resistance between organophosphates and other classes like pyrethroids or carbamates researchgate.netnih.gov. For example, CYP-mediated pyrethroid resistance has been shown to confer cross-resistance to certain organophosphates in Aedes aegypti nih.gov. Similarly, esterases can hydrolyze both organophosphates and pyrethroids researchgate.net.

Genetic Basis and Molecular Markers of Cross-Resistance

Insecticide resistance often has a genetic basis, involving mutations in target-site genes or alterations in genes responsible for metabolic detoxification. researchgate.netmdpi.com Organophosphate insecticides, including this compound, primarily act by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve function. wikipedia.orgirac-online.org Resistance can arise from mutations in the ace gene, which encodes AChE, leading to a modified enzyme that is less sensitive to inhibition by the insecticide. researchgate.netplos.org

Metabolic resistance is another significant mechanism, involving enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases. researchgate.netplos.orgrutgers.edu Increased expression or altered activity of these enzymes, often due to gene amplification or regulatory mutations, can lead to the rapid breakdown of the insecticide within the insect's body, reducing its toxicity. rutgers.edumesamalaria.org

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those detoxified by the same enzymatic pathways. researchgate.net For organophosphates like this compound, cross-resistance can occur with other organophosphates or even with insecticides from different classes if shared detoxification mechanisms are involved. Historically, cross-resistance between organophosphates and chlorinated hydrocarbons has been noted in some insect populations. who.int

Molecular markers, such as specific gene mutations or variations in gene expression levels, can be used to diagnose and monitor the presence and frequency of resistance mechanisms in pest populations. mdpi.commesamalaria.orgnih.govnih.gov These markers provide valuable tools for understanding the genetic basis of resistance and informing resistance management decisions. mdpi.commesamalaria.org For instance, identifying mutations in the ace gene or detecting overexpression of specific detoxification enzymes can indicate the presence of resistance to organophosphates. plos.orgnih.govnih.gov

Evolution of Resistance to this compound in Arthropod Populations

The evolution of insecticide resistance is a classic example of natural selection. Repeated exposure of an arthropod population to an insecticide like this compound exerts strong selection pressure, favoring individuals that possess pre-existing genetic traits conferring reduced susceptibility. researchgate.netirac-online.org These resistant individuals survive and reproduce, passing on the resistance alleles to their offspring. Over generations, the frequency of resistance alleles in the population increases, leading to a decline in the insecticide's efficacy at the field level. researchgate.netucanr.edu

The rate at which resistance evolves can be influenced by several factors, including the genetic variability within the pest population, the intensity and frequency of insecticide application, the persistence of the insecticide in the environment, and the migration of susceptible individuals into the treated area. irac-online.org Arthropods with short generation times and high reproductive rates can develop resistance more rapidly. irac-online.org Continuous use of the same insecticide or insecticides with the same mode of action significantly accelerates the selection for resistance. ucanr.eduumn.edu

Studies on soil insects in Canada in the mid-20th century, for example, indicated that dipterous insects were rapidly developing resistance to cyclodiene insecticides, and suggested that alternative application procedures might slow the development of organophosphate resistance. oup.comoup.com While specific detailed research findings on the evolution of this compound resistance across diverse arthropod populations were not extensively available in the search results, the general principles of resistance evolution observed with other organophosphates and insecticides apply. The development of resistance to organophosphates has been a recurring issue in various pest management programs. who.int

Academic Approaches to this compound Resistance Management

Academic research plays a vital role in developing strategies to manage and mitigate insecticide resistance. These approaches aim to delay the evolution of resistance and preserve the effectiveness of insecticides like this compound. Key strategies include resistance monitoring, insecticide rotation, mixtures and combinations, and integration into broader Integrated Pest Management (IPM) systems.

Resistance Monitoring and Surveillance Methodologies

Resistance monitoring and surveillance are fundamental components of resistance management. irac-online.orgucanr.educroplife.org.au These activities involve regularly assessing the susceptibility of pest populations to insecticides in a given area. ucanr.edupaho.org Methodologies can include bioassays, which expose insects to different concentrations of the insecticide to determine the dose required to cause mortality (e.g., LC50 values). who.intpaho.org Comparing current susceptibility levels to baseline data from susceptible populations can reveal the presence and extent of resistance. paho.org

In addition to phenotypic bioassays, molecular monitoring techniques are increasingly used. mdpi.commesamalaria.org These methods involve detecting the presence and frequency of specific resistance alleles or quantifying the expression levels of genes associated with metabolic resistance using techniques such as PCR or gene sequencing. mdpi.commesamalaria.orgnih.govnih.gov Molecular markers can provide early detection of resistance mechanisms before they result in significant field control failures. mdpi.commesamalaria.org Effective monitoring programs provide the data necessary to make informed decisions about insecticide use and the implementation of resistance management strategies. mdpi.comucanr.edu

Insecticide Rotation Strategies based on Mode of Action

Insecticide rotation is a strategy that involves alternating the use of insecticides from different Mode of Action (MoA) groups. irac-online.orgucanr.eduumn.educroplife.org.aunih.govohp.combasf.us The rationale behind this approach is to reduce the selection pressure exerted by any single MoA, making it more difficult for pests to evolve resistance to multiple insecticides simultaneously. irac-online.orgnih.govohp.combasf.us The Insecticide Resistance Action Committee (IRAC) provides a classification system that groups insecticides based on their MoA, which is a valuable tool for designing rotation programs. irac-online.orgohp.combasf.us

When implementing rotation, it is generally recommended to avoid applying insecticides with the same MoA to successive generations of the pest. irac-online.orgumn.edu The duration of exposure to a particular MoA within a cropping cycle may also be limited. croplife.org.au While theoretical studies suggest that rotation can be effective in delaying resistance, its optimality compared to other strategies like mixtures can depend on factors such as insecticide efficacy and pest dispersal patterns. nih.gov

Mixture and Combination Approaches with Other Insecticides

Using mixtures or combinations of insecticides involves applying two or more active ingredients simultaneously. ohp.combasf.usirac-online.orgirac-online.org For resistance management purposes, it is crucial that the insecticides in the mixture have different modes of action and that there is limited or no cross-resistance between them. basf.usirac-online.org The idea is that individuals resistant to one insecticide in the mixture will ideally be controlled by the other insecticide(s). basf.us

Mixtures can potentially delay resistance evolution, particularly when resistance to both components is absent or at very low frequencies in the population. irac-online.org They can also offer benefits such as a broader spectrum of activity and improved pest suppression. basf.usirac-online.org However, careful consideration is needed to ensure that each component of the mixture is effective against the target pest life stage and that simultaneous exposure to both insecticides occurs. irac-online.org Repeated use of the same mixture as the sole control method is generally not recommended for resistance management. irac-online.org

Integration of this compound Use into Broader Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pest populations in a sustainable and economically viable manner. irac-online.orgucanr.edunih.govmofa.gov.gh Integrating the use of insecticides like this compound into an IPM framework is considered a best practice for resistance management. irac-online.orgucanr.edunih.gov IPM emphasizes using insecticides only when necessary, based on pest monitoring and action thresholds, rather than on a fixed schedule. irac-online.orgucanr.educroplife.org.au

Synergist Application in Overcoming Metabolic Resistance

Synergists are chemical compounds that, while often having little or no toxicity on their own at the application rate, enhance the effectiveness of an insecticide when used in combination. mdpi.comchemrj.orgjscimedcentral.com Their primary role in overcoming metabolic resistance is to inhibit the detoxification enzymes that insects use to break down insecticides. mdpi.comresearchgate.netchemrj.org By blocking these enzymes, synergists prevent or slow the metabolism of the insecticide, allowing a higher concentration of the active compound to reach the target site and exert its toxic effect. chemrj.orgscielo.br This can restore the susceptibility of resistant insect populations to the insecticide. chemrj.org

Synergists are considered a straightforward tool for counteracting metabolic resistance because they directly interfere with the resistance mechanism itself. chemrj.orgjscimedcentral.com They can also be valuable tools in laboratory studies to help identify the specific metabolic pathways involved in insecticide resistance in a particular pest population. researchgate.netchemrj.org

Common examples of chemical synergists that have been used commercially include piperonyl butoxide (PBO), which is a widely used inhibitor of cytochrome P450s, and S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor. mdpi.comresearchgate.netcore.ac.uk Diethyl maleate (B1232345) (DEM) is another synergist known to interact with glutathione S-transferases. mdpi.comresearchgate.netcore.ac.uk The effectiveness of a synergist can vary depending on the specific insecticide and the primary metabolic resistance mechanism present in the insect population. For instance, studies have shown that PBO can increase the toxicity of organophosphates by inhibiting cytochrome P450 enzymes involved in their detoxification. scielo.br

Research findings have demonstrated the potential of synergists to enhance insecticide efficacy against resistant strains. For example, studies on Aedes aegypti mosquitoes have shown that PBO can increase the toxicity of the organophosphate temephos, particularly in resistant strains, by inhibiting oxidase enzymes. scielo.brnih.gov The degree of synergism observed can be concentration-dependent and may vary depending on the specific P450 isoforms involved in the metabolism of the insecticide. scielo.br

Advanced Analytical Methodologies for Methyl Trithion Research

Chromatographic Techniques for Methyl Trithion Analysis

Chromatography plays a vital role in isolating this compound from other components in a sample matrix, which is often a necessary step before detection and quantification. Different chromatographic approaches offer varying degrees of selectivity, sensitivity, and applicability depending on the sample type and the required level of analysis.

Gas Chromatography (GC) with Specific Detectors (e.g., Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), Electron Capture (ECD), Flame Ionization (FID))

Gas Chromatography (GC) is a predominant method for analyzing environmental and biological samples for organophosphorus pesticides like methyl parathion (B1678463), which shares structural similarities with this compound. GC is suitable for volatile or semi-volatile and heat-stable compounds. nih.govuoguelph.ca The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase as they travel through a heated column.

Various detectors are coupled with GC to enhance sensitivity and selectivity for phosphorus- or sulfur-containing compounds characteristic of organophosphate pesticides. Commonly used detectors include:

Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur, making it particularly useful for detecting organophosphorus pesticides. nih.govresearchgate.net The FPD operates by detecting the characteristic light emitted by phosphorus and sulfur species when they are combusted in a flame. researchgate.net This provides high sensitivity and selectivity, minimizing interference from other compounds in complex matrices. researchgate.netnemi.gov

Nitrogen-Phosphorus Detector (NPD): Also known as an alkali flame ionization detector, the NPD is selective for nitrogen and phosphorus. nih.gov It offers increased specificity for organophosphorus pesticides compared to FID. nih.gov

Electron Capture Detector (ECD): While useful for halogen-containing compounds, ECD can also detect many organophosphorus pesticides, although it is generally less specific than NPD or FPD for this class of compounds. nemi.gov Its high sensitivity makes it suitable when interferences are minimal. nemi.gov

Flame Ionization Detector (FID): A general-purpose detector that responds to most organic compounds. nih.gov While less selective for organophosphorus pesticides compared to FPD or NPD, it can be used, although its sensitivity for these compounds may be lower and results less reproducible in some cases. cdc.gov

Sample preparation for GC analysis often involves extraction with organic solvents, followed by cleanup procedures such as column chromatography to remove interfering substances, especially for low concentrations of the analyte. nih.gov

Table 1 summarizes typical GC detectors used for organophosphorus pesticide analysis, relevant to this compound.

| Detector Type | Selectivity | Primary Application for Organophosphates |

| Flame Photometric (FPD) | Phosphorus and Sulfur | High sensitivity and selectivity |

| Nitrogen-Phosphorus (NPD) | Nitrogen and Phosphorus | Increased specificity |

| Electron Capture (ECD) | Halogens (also detects OPs) | High sensitivity, less specific for OPs |

| Flame Ionization (FID) | Most organic compounds | General detection, less selective for OPs |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique used in the analysis of this compound and similar compounds. nih.gov HPLC is particularly suitable for compounds that are less volatile or thermally unstable, making it complementary to GC. uoguelph.ca

When coupled with Ultraviolet (UV) detection, HPLC can detect compounds that absorb UV light at specific wavelengths. nih.govwanfangdata.com.cnscielo.brchromatographyonline.com The principle relies on the absorption of UV radiation by the analyte as it elutes from the HPLC column. chromatographyonline.com The intensity of the absorbed light is proportional to the concentration of the analyte. While UV detection is not as selective as FPD or NPD for phosphorus or sulfur, it can be effective for compounds with chromophores that absorb strongly in the UV region. chromatographyonline.com

HPLC-UV has been successfully used for the analysis of organophosphorus pesticides in various matrices, including water. nih.gov Challenges in water analysis often involve concentrating the trace amounts of the analyte and achieving selectivity in the presence of other interfering compounds. nih.gov

Thin-Layer Chromatography (TLC) Applications and Advancements

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. wisc.edumz-at.de In TLC, a sample is applied as a spot on a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. wisc.edu A mobile phase (solvent or mixture of solvents) moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. wisc.edu

TLC can be used for qualitative analysis, such as monitoring the progress of reactions or screening for the presence of specific compounds, including pesticides. wisc.edu It can also be used for semi-quantitative analysis and as a pilot method for flash and preparative chromatography. mz-at.denih.gov Visualization of separated spots can be achieved using UV light if the compounds are UV-active, or by using staining reagents. mz-at.de

Advancements in TLC include the development of High-Performance Thin-Layer Chromatography (HPTLC) plates with smaller particle sizes and thinner layers, leading to improved separation efficiency, sensitivity, and faster analysis times. mz-at.de Silver ion TLC is a specialized application that can resolve compounds based on the number and configuration of their double bonds, which can be relevant for analyzing related substances or metabolites. aocs.org

While specific detailed research findings solely focused on this compound analysis by TLC were not extensively found in the provided context, TLC's general applicability for pesticide screening and analysis of organophosphorus compounds suggests its potential use as a preliminary or complementary technique for this compound. wisc.edu

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the structure and composition of this compound, often used in conjunction with chromatographic techniques for confirmation and elucidation.

Mass Spectrometry (MS, GC-MS) for Identification, Confirmation, and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. uoguelph.ca When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for the identification, confirmation, and quantification of volatile and semi-volatile compounds like this compound. nih.govuoguelph.canih.govresearchgate.net

In GC-MS, the GC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. uoguelph.ca The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that is characteristic of the compound. uoguelph.ca This mass spectral "fingerprint" can be compared to spectral libraries for identification. uoguelph.ca

GC-MS is widely used for targeted analysis, where specific known compounds are sought, as well as for non-targeted screening for unknown compounds. uoguelph.ca Tandem Mass Spectrometry (MS/MS) offers even greater selectivity and sensitivity by providing additional fragmentation information, which can be crucial for analyzing complex matrices and confirming the identity of analytes at trace levels. nih.govscispace.comnih.govchromatographyonline.com Studies have compared different GC-MS techniques, including GC-PFPD-MS and GC-MS-MS, for the trace level detection and identification of pesticides, including this compound, in complex matrices like soil and plant extracts, highlighting the trade-offs between detectivity and identification level. nih.gov

GC-MS is a standard method for confirming GC analysis results. cdc.gov The ability to identify compounds based on their unique mass spectra makes GC-MS invaluable for unambiguous identification and confirmation of this compound in various sample types.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. vanderbilt.edulibretexts.org Different types of NMR spectroscopy, such as 1H NMR, 13C NMR, and 31P NMR, can be used to probe the environments of specific atomic nuclei within the this compound molecule. vanderbilt.edulibretexts.orgrsc.orgbhu.ac.in

1H NMR Spectroscopy: Provides information about the hydrogen atoms in the molecule. vanderbilt.edulibretexts.org The chemical shift, multiplicity (splitting pattern), and integration of signals in a 1H NMR spectrum can reveal the number and types of hydrogen atoms and their connectivity to neighboring atoms. vanderbilt.edulibretexts.org

13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. vanderbilt.edubhu.ac.in While less sensitive than 1H NMR due to the lower natural abundance of the 13C isotope, 13C NMR provides direct information about each unique carbon atom in the molecule. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help determine the number of hydrogen atoms attached to each carbon. bhu.ac.in

31P NMR Spectroscopy: Specifically provides information about the phosphorus atom(s) in phosphorus-containing compounds like this compound. libretexts.orgrsc.org The chemical shift and coupling patterns in a 31P NMR spectrum can provide insights into the chemical environment of the phosphorus atom and its connectivity to other atoms, such as oxygen, sulfur, or carbon. libretexts.orgrsc.org

NMR spectroscopy is primarily used for structural elucidation and confirmation of the identity of a pure compound. While it may not be as sensitive as GC or GC-MS for trace analysis in complex mixtures, it is invaluable for confirming the structure of synthesized or isolated this compound and studying its molecular properties. Research findings often report NMR data (e.g., chemical shifts in ppm) to confirm the structure of synthesized compounds, including organophosphorus derivatives. rsc.org

Table 2 summarizes the types of NMR spectroscopy relevant to this compound characterization.

| NMR Type | Nucleus Probed | Information Provided |

| 1H NMR | Hydrogen | Number, type, and environment of protons |

| 13C NMR | Carbon | Carbon skeleton and environment of carbons |

| 31P NMR | Phosphorus | Environment of phosphorus atom(s) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification and structural analysis of organic and some inorganic compounds, including organophosphorus pesticides like this compound libretexts.orgut.ee. IR spectroscopy provides information about characteristic molecular vibrations, allowing for the elucidation of structural details based on the absorption of infrared radiation at specific frequencies libretexts.orgut.ee. Different functional groups within a molecule absorb IR radiation at particular wavenumbers, resulting in a unique spectrum often referred to as a "fingerprint" libretexts.org.

For a compound like this compound (C9H12ClO2PS3), key functional groups would include P=S, P-O-C, C-S, C-Cl, aromatic C-H, and aliphatic C-H bonds. The stretching and bending vibrations of these groups occur in specific regions of the IR spectrum. For instance, C-H stretching peaks for methyl and methylene (B1212753) groups typically appear between 3000 and 2850 cm⁻¹ spectroscopyonline.com. The mid-IR region (4000–400 cm⁻¹) is particularly useful for chemical analysis and identifying functional groups ut.ee. By comparing the absorption peaks of a sample to a library of known spectra, this compound can be identified libretexts.org. While IR spectroscopy is primarily used for qualitative analysis, it can also be applied for quantitative analysis in certain cases libretexts.orgut.ee.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is an analytical method commonly employed for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum upi.edujaptronline.com. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution, as described by the Beer-Lambert Law upi.edu.

For UV-Vis spectrophotometry to be applicable, the analyte must possess a chromophore, a structural feature that absorbs UV or visible light upi.edu. This compound, with its aromatic ring and sulfur atoms, is likely to exhibit UV absorption, making UV-Vis spectrophotometry a potential method for its quantification. The process typically involves identifying the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by measuring the absorbance of solutions with known concentrations of this compound at the selected λmax upi.edujaptronline.com. The concentration of this compound in unknown samples can then be determined by measuring their absorbance and comparing it to the calibration curve upi.edu. For optimal results, measurements should ideally fall within the linear range of the instrument, typically where absorbance is between 0.3 and 2.5 upi.edu.

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

Analyzing this compound in complex environmental and biological matrices such as water, soil, sediment, and tissues often requires extensive sample preparation to isolate and concentrate the analyte while removing interfering substances nemi.govshimadzu.comwindows.netoup.com. Various extraction and cleanup techniques are employed depending on the sample matrix and the target analyte concentration.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) from Water

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used techniques for the extraction and concentration of pesticides, including organophosphorus compounds like this compound, from water samples nemi.govshimadzu.comepa.govcapes.gov.brwanfangdata.com.cn. SPE involves passing the water sample through a sorbent material that retains the analyte, which is then eluted with a small volume of solvent windows.net. SPME utilizes a fiber coated with an extracting phase to absorb or adsorb analytes directly from the sample matrix capes.gov.bre3s-conferences.org.

SPME has been specifically applied to the extraction of this compound from water capes.gov.brwanfangdata.com.cn. Studies have compared different fiber coatings, such as poly(dimethylsiloxane) (PDMS) and polyacrylate, for the extraction of organophosphorus pesticides, including this compound, from water capes.gov.bre3s-conferences.org. Factors such as stirring rate, extraction temperature, and absorption time profile influence the efficiency of SPME capes.gov.br. Matrix effects, such as the presence of salts (salinity) and dissolved organic matter, can impact the recovery of this compound during SPME from water capes.gov.br. For instance, recoveries for this compound were reported to be better from seawater than from Milli-Q water in one study capes.gov.br.

Solvent Extraction Methodologies (e.g., Acetone, Benzene, Hexane-Acetone, Methylene Chloride-Acetone)

Solvent extraction is a fundamental step in the analysis of this compound from various matrices, used to transfer the analyte from the sample matrix into a suitable organic solvent. The choice of solvent or solvent mixture depends on the polarity of this compound and the nature of the matrix.

For solid samples like soil and sediment, solvent systems such as hexane-acetone (1:1) and methylene chloride-acetone (1:1) are commonly used for extraction, often in techniques like Soxhlet extraction nemi.govshimadzu.comepa.gov. Methylene chloride is frequently used for extracting aqueous samples, sometimes employing continuous extraction techniques nemi.govshimadzu.comepa.gov. Other solvents like acetone, benzene, and hexane (B92381) are also utilized in various extraction procedures for pesticides epa.govanaliticaweb.com.brbodanchimica.it. Accelerated solvent extraction (ASE) is another technique that employs common solvents like hexane, acetone, and methylene chloride at elevated temperatures and pressures to enhance extraction efficiency from solid and semi-solid matrices analiticaweb.com.brlcms.cz. Different extraction solvents and methodologies are selected and optimized to achieve efficient recovery of this compound from diverse and complex matrices.

Advanced Cleanup Procedures for Environmental Samples (e.g., Column Chromatography on Silica Gel, Florisil)

Environmental samples often contain numerous co-extractives that can interfere with the analytical determination of this compound. Therefore, cleanup procedures are essential to remove these interferences and isolate the target analyte nemi.govshimadzu.comwindows.net. Column chromatography using adsorbents such as silica gel and Florisil are widely applied cleanup techniques for organophosphorus pesticides nemi.govshimadzu.comoup.comfao.orgepa.gov.